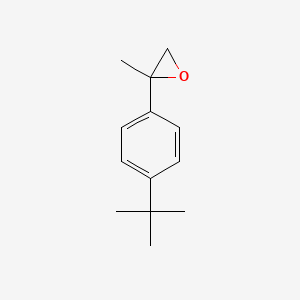
2-(4-(Tert-butyl)phenyl)-2-methyloxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Tert-butyl)phenyl)-2-methyloxirane is an organic compound characterized by the presence of an oxirane ring (epoxide) attached to a phenyl group substituted with a tert-butyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Tert-butyl)phenyl)-2-methyloxirane typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-(tert-butyl)benzaldehyde from 4-tert-butylphenol through a formylation reaction.
Epoxidation Reaction: The key step involves the epoxidation of 4-(tert-butyl)benzaldehyde using a suitable oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst like sodium hydroxide. This reaction forms the oxirane ring, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The oxirane ring in 2-(4-(Tert-butyl)phenyl)-2-methyloxirane can undergo oxidation reactions to form diols or other oxygenated products.
Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions where the oxirane ring is opened by nucleophiles such as amines, thiols, or halides.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia, thiols, halides, under basic or acidic conditions.
Major Products
Oxidation: Diols, hydroxy ketones.
Reduction: Alcohols.
Substitution: Amino alcohols, thioethers, halohydrins.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 2-(4-(Tert-butyl)phenyl)-2-methyloxirane is used as an intermediate for the preparation of more complex molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and polymers.
Biology
The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties. Researchers explore its interactions with biological molecules to develop new therapeutic agents.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential as drug candidates. Their ability to interact with specific enzymes and receptors makes them promising leads in drug discovery.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals, coatings, and adhesives. Its stability and reactivity are advantageous in formulating high-performance materials.
Mecanismo De Acción
The mechanism of action of 2-(4-(Tert-butyl)phenyl)-2-methyloxirane involves its ability to undergo ring-opening reactions. The oxirane ring is highly strained, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-(Tert-butyl)phenyl)oxirane: Similar structure but lacks the methyl group on the oxirane ring.
2-(4-(Tert-butyl)phenyl)-2-ethyloxirane: Similar structure with an ethyl group instead of a methyl group on the oxirane ring.
2-(4-(Tert-butyl)phenyl)-2-propyloxirane: Similar structure with a propyl group instead of a methyl group on the oxirane ring.
Uniqueness
2-(4-(Tert-butyl)phenyl)-2-methyloxirane is unique due to the presence of both the tert-butyl group and the methyl-substituted oxirane ring. This combination imparts specific steric and electronic properties that influence its reactivity and stability, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C13H18O |
|---|---|
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
2-(4-tert-butylphenyl)-2-methyloxirane |
InChI |
InChI=1S/C13H18O/c1-12(2,3)10-5-7-11(8-6-10)13(4)9-14-13/h5-8H,9H2,1-4H3 |
Clave InChI |
SGOJRJMVDKSOMA-UHFFFAOYSA-N |
SMILES canónico |
CC1(CO1)C2=CC=C(C=C2)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(Bicyclo[2.2.1]heptan-2-yl)-N-methylethan-1-amine](/img/structure/B13532113.png)











